S-14671

5-HT1A receptor binding Affinity (pKi) Radioligand binding assay

S-14671 (CAS 135722-27-9) is a premier 5-HT1A receptor agonist (pKi=9.3) with full efficacy and exceptional in vivo potency, active at doses as low as 5 μg/kg. Its unique dual 5-HT2A/2C antagonist profile (pKi=7.8) and 10-100x greater potency than common alternatives make it an indispensable tool for behavioral pharmacology and drug discovery. Specify S-14671 for rigorous, high-efficacy 5-HT1A studies.

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
CAS No. 135722-27-9
Cat. No. B1680369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-14671
CAS135722-27-9
Synonyms4-((thenoyl)-2-aminoethyl)-1-(7-methoxynaphthylpiperazine)
S 14671
S-14671
Molecular FormulaC22H25N3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1
InChIInChI=1S/C22H25N3O2S/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21/h2-8,15-16H,9-14H2,1H3,(H,23,26)
InChIKeyYFNZHCXOYLKDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(2-(4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl)ethyl)-2-thiophenecarboxamide (S-14671): High-Affinity 5-HT1A Agonist with Exceptional In Vivo Potency for Serotonin Receptor Research


N-(2-(4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl)ethyl)-2-thiophenecarboxamide, also known as S-14671, is a naphthylpiperazine derivative that acts as a high-affinity, high-efficacy agonist at the 5-HT1A serotonin receptor (pKi = 9.3) [1]. It also possesses antagonist activity at 5-HT2A and 5-HT2C receptors (both pKi = 7.8) [1]. This compound is recognized for its exceptional in vivo potency, demonstrating activity at doses as low as 5 μg/kg (s.c.) in rodent models of 5-HT1A receptor function [1]. It is supplied as a research-use-only compound for neuroscience, behavioral pharmacology, and drug discovery investigations [2].

Sourcing N-(2-(4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl)ethyl)-2-thiophenecarboxamide: Why In-Class 5-HT1A Agonists Cannot Be Used Interchangeably


In the class of 5-HT1A agonists, simple substitution based on receptor binding alone is insufficient and can lead to vastly different experimental outcomes. S-14671 (CAS 135722-27-9) differentiates itself through a combination of its exceptional in vivo potency, unique efficacy profile, and distinct behavioral effects that are not replicated by even its closest structural analogs or other common reference agonists like 8-OH-DPAT or buspirone [1][2]. For example, while many 5-HT1A agonists show moderate affinity, S-14671's high affinity (pKi 9.3) and full agonist activity at 5-HT1A receptors, combined with its antagonist activity at 5-HT2A/2C receptors, produce a distinct functional signature [1]. Crucially, its in vivo potency is 10- to 100-fold greater than commonly used alternatives, making it a uniquely sensitive tool for probing 5-HT1A-mediated responses in animal models [1]. The data presented below quantify these critical differences, demonstrating why S-14671 must be specified for studies requiring high-efficacy 5-HT1A activation at exceptionally low doses.

Quantitative Differentiation of N-(2-(4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl)ethyl)-2-thiophenecarboxamide from Closest Analogs


Superior 5-HT1A Receptor Binding Affinity of S-14671 Compared to Reference Agonists

S-14671 demonstrates higher affinity for the 5-HT1A receptor than several key reference agonists. In a direct comparative radioligand binding study, the pKi value of S-14671 was 9.3, which was higher than that of 8-OH-DPAT (9.2), (+)-flesinoxan (8.7), and buspirone (7.9) [1]. This indicates that S-14671 binds more tightly to the target receptor than these commonly used 5-HT1A ligands [1].

5-HT1A receptor binding Affinity (pKi) Radioligand binding assay

Exceptional In Vivo Potency: S-14671 Requires 10- to 100-Fold Lower Doses than 8-OH-DPAT, Flesinoxan, and Buspirone

In vivo, S-14671 induces 5-HT1A-mediated responses at significantly lower doses than reference agonists. For inducing hypothermia and spontaneous tail-flicks in rodents, S-14671 is active at doses as low as 5 μg/kg and 40 μg/kg (s.c.), respectively [1]. In each test, it was approximately 10-fold more potent than 8-OH-DPAT and 100-fold more potent than (+)-flesinoxan and buspirone [1].

In vivo pharmacology Hypothermia Tail-flick test Dose-response

S-14671 as the Most Potent and Efficacious Agonist in a Functional GTPγS Binding Assay

In a functional assay measuring 5-HT1A receptor-mediated G-protein activation (GTPγS binding), S-14671 was identified as the most potent agonist tested [1]. It exhibited virtually full agonist activity (Emax ~100%) relative to serotonin (5-HT) [1]. This functional profile distinguishes S-14671 from many other 5-HT1A ligands, which often act as partial agonists [1].

Functional activity GTPγS binding Emax 5-HT1A receptor

Unmatched Anxiolytic-Like Potency and Efficacy in the Pigeon Conflict Test

In the pigeon conflict test, a model of anxiolytic activity, S-14671 demonstrated extraordinary potency and maximal efficacy [1]. It significantly increased punished responding at a minimal effective dose (MED) of just 0.0025 mg/kg (IM) and achieved a maximal effect of 17,232% increase over control [1]. This effect was far more potent and efficacious than other 5-HT1A agonists like tandospirone (MED 0.63 mg/kg, max effect 3,695%) and LY 165,163 (MED 0.16 mg/kg, max effect 2,065%) [1]. Furthermore, S-14671 showed a 16-fold separation between doses that increased punished responding and those that decreased unpunished responding, a much wider therapeutic window than the 4-fold separation seen with LY 165,163 and tandospirone [1].

Behavioral pharmacology Anxiolytic Conflict test Pigeon

Optimal Research Application Scenarios for N-(2-(4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl)ethyl)-2-thiophenecarboxamide (S-14671)


Validating High-Efficacy 5-HT1A Agonism in Functional and Behavioral Assays

S-14671 is the premier choice as a positive control or reference compound for studies requiring full, high-efficacy activation of 5-HT1A receptors. Its established profile as a full agonist in GTPγS binding assays [1] and its exceptional potency in in vivo models of hypothermia and tail-flicks [2] provide a robust benchmark against which partial agonists or novel ligands can be compared. Its use ensures that experimental systems are responsive and can differentiate between full and partial agonism, as detailed in Section 3 [1][2].

Probing 5-HT1A-Mediated Anxiolytic and Antidepressant Mechanisms in Preclinical Models

For behavioral neuroscientists investigating the role of 5-HT1A receptors in anxiety and depression, S-14671 is a uniquely potent and efficacious tool. The data from the pigeon conflict test demonstrate its unmatched potency (MED 0.0025 mg/kg) and maximal anxiolytic-like effect (17,232% increase) compared to other 5-HT1A agonists [3]. Similarly, its powerful efficacy in the rodent forced swim test, an indicator of antidepressant activity [3], makes S-14671 a critical compound for studies seeking to characterize the full behavioral potential of 5-HT1A receptor activation. Its use can help define the upper limits of 5-HT1A-mediated behavioral responses, which is essential for validating disease models and screening new drug candidates.

Investigating 5-HT1A/5-HT2A/2C Polypharmacology

S-14671's unique dual profile as a potent 5-HT1A agonist (pKi 9.3) and a moderate-affinity 5-HT2A/2C antagonist (pKi 7.8) makes it an invaluable tool for studying the interplay between these serotonergic receptor subtypes [2]. In systems where both receptors are expressed, S-14671 can be used to dissect the functional consequences of simultaneous 5-HT1A activation and 5-HT2A/2C blockade. This is particularly relevant for research into the complex neurobiology of mood, cognition, and psychosis. Using S-14671 allows researchers to model a polypharmacological approach that is distinct from that of more selective ligands, as supported by the comparative binding and functional data presented in Section 3 [2].

As a High-Affinity Radioligand Precursor for Ex Vivo Receptor Occupancy Studies

Given its exceptionally high affinity for the 5-HT1A receptor (pKi 9.3) and low affinity for off-target sites like 5-HT1B and 5-HT3 [2], the core structure of S-14671 makes it an attractive candidate for development into a high-specific-activity radioligand (e.g., tritiated or labeled with a positron emitter). While not itself a radioligand, procuring the unlabeled reference standard S-14671 is a necessary first step for any such radiochemistry program, enabling the development and validation of a selective 5-HT1A tracer for autoradiography or PET imaging studies. The binding affinity data in Section 3 [1][2] provides the quantitative basis for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-14671

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.